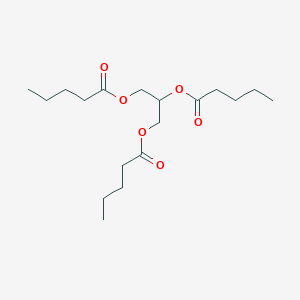

Glycerol trivalerate

Description

Properties

IUPAC Name |

2,3-di(pentanoyloxy)propyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJLFHDNXGAZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977539 | |

| Record name | Propane-1,2,3-triyl tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-68-8 | |

| Record name | Trivalerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol trivalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2,3-triyl tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl trivalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIVALERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9J25OS07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Glycerol Trivalerate

Esterification Reactions for Glycerol (B35011) Trivalerate Synthesis

When glycerol and a fatty acid like valeric acid react, an equilibrium is established between the reactants (glycerol and valeric acid) and the products (monoglyceride, diglyceride, and triglyceride). google.comgoogleapis.com The formation of glycerol trivalerate is a multi-step process. The initial reaction between glycerol and valeric acid forms a monoglyceride and water. google.comgoogleapis.com This is followed by a secondary reaction where the monoglyceride reacts with another molecule of valeric acid to produce a diglyceride and more water. Finally, the diglyceride reacts with a third molecule of valeric acid to yield the desired triglyceride, this compound, and another molecule of water. google.comgoogleapis.com

Direct Esterification of Glycerol with Valeric Acid

Direct esterification is a straightforward and widely utilized method for the synthesis of this compound. researchgate.netdiva-portal.org This process typically involves heating a mixture of glycerol and valeric acid in the presence of a catalyst. The reaction can be carried out in batch reactors or continuous systems like plug flow reactors (PFR) and reactive distillation columns. diva-portal.org

To accelerate the rate of the esterification reaction, various catalytic systems are employed. researchgate.net These catalysts can be broadly categorized as homogeneous, heterogeneous, and supported ionic liquid catalysts. diva-portal.orggoogleapis.comresearchgate.netgychbjb.comnih.govmdpi.com

Catalytic Systems in Direct Esterification

Homogeneous Acid Catalysis

Homogeneous acid catalysts, such as mineral acids like sulfuric acid and hydrochloric acid, are effective in promoting the esterification of glycerol. diva-portal.orgresearchgate.net These catalysts are soluble in the reaction mixture, leading to high reaction rates. For instance, sulfuric acid is a commonly used homogeneous catalyst for this type of reaction. However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to corrosion issues and environmental concerns due to acidic waste. google.com

Heterogeneous Acid Catalysis (e.g., Sulfated Iron Oxide)

Heterogeneous acid catalysts offer a more environmentally friendly alternative to their homogeneous counterparts. researchgate.net These solid catalysts, which are insoluble in the reaction medium, can be easily separated from the product mixture by filtration, allowing for their reuse. researchgate.netmdpi.com This simplifies the purification process and reduces waste.

A notable example of a heterogeneous catalyst used for this compound synthesis is sulfated iron oxide. researchgate.net This "green" catalyst has demonstrated high efficiency in the single-step esterification of glycerol with valeric acid. researchgate.netresearchgate.net Research has shown that sulfated iron oxide can achieve a high conversion of valeric acid and good selectivity towards trivalerin. researchgate.net Other heterogeneous catalysts that have been explored for glycerol esterification include ion-exchange resins, zeolites, heteropoly acids, and various metal oxides. researchgate.netmdpi.com

Supported Ionic Liquid Catalysts

Supported ionic liquid catalysts (SILCs) represent a newer class of catalysts that combine the advantages of both homogeneous and heterogeneous systems. nih.govbeilstein-journals.org In SILCs, a thin layer of an ionic liquid containing the catalytic species is immobilized on a solid support material with a high surface area, such as silica (B1680970) or polystyrene-based solids. nih.govbeilstein-journals.org This design allows for the high catalytic activity characteristic of homogeneous catalysts while providing the ease of separation and reusability of heterogeneous catalysts. mdpi.com Acidic ionic liquids, for example, have been successfully used in the synthesis of other glycerol esters like glycerol triacetate. gychbjb.com

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled and optimized. These include the molar ratio of reactants, reaction temperature, catalyst loading, and reaction time. researchgate.netdiva-portal.orgfrontiersin.org

For the synthesis of this compound using a sulfated iron oxide catalyst, studies have been conducted to determine the optimal conditions. researchgate.net Research using response surface methodology has shown that the highest conversion of valeric acid (85.5%) can be achieved at a reaction temperature of 453.15 K and a glycerol to valeric acid molar ratio of 5:3. researchgate.net However, the highest selectivity for trivalerin (74.89%) was obtained with a different molar ratio of 1:3 (glycerol to valeric acid) after 6 hours of reaction time and a catalyst loading of 13.0 g/L. researchgate.net

The molar ratio of glycerol to the fatty acid is a critical parameter. frontiersin.org Increasing the molar ratio of glycerol can enhance the reaction rate, but an excessive amount may not lead to a significant further increase. frontiersin.org Similarly, the reaction temperature plays a crucial role; higher temperatures generally increase the reaction rate, but can also lead to the formation of undesirable by-products. frontiersin.org Catalyst concentration is another important factor, with an optimal loading required to achieve maximum conversion without promoting side reactions. frontiersin.orgresearchgate.net

A techno-economic analysis has highlighted that different reactor configurations can also impact the efficiency of this compound production. diva-portal.org For instance, reactive distillation, which combines reaction and separation in a single unit, has been shown to be a more profitable process compared to batch or plug flow reactors for this synthesis. diva-portal.org

Below is a table summarizing the optimization of reaction parameters for the synthesis of this compound using a sulfated iron oxide catalyst, based on research findings. researchgate.net

| Parameter | Optimal for Acid Conversion | Optimal for Trivalerin Selectivity |

| Molar Ratio (Glycerol:Valeric Acid) | 5:3 | 1:3 |

| Reaction Temperature | 453.15 K | Not specified for selectivity optimum |

| Catalyst Loading | Not specified for conversion optimum | 13.0 g/L |

| Reaction Time | Not specified for conversion optimum | 6 hours |

| Achieved Acid Conversion | 85.5% | Not specified |

| Achieved Trivalerin Selectivity | Not specified | 74.89% |

Optimization of Reaction Parameters

Molar Ratios of Reactants (Glycerol:Valeric Acid)

The molar ratio of glycerol to valeric acid is a critical factor that significantly influences the product selectivity. Research has shown that different ratios favor the formation of mono-, di-, or triglycerides. To achieve the highest selectivity for this compound, a stoichiometric excess of valeric acid is generally required.

A study utilizing a sulfated iron oxide catalyst found that the highest selectivity for trivalerin, reaching 74.89%, was achieved at a glycerol to valeric acid molar ratio of 1:3. researchgate.netresearchgate.net Conversely, when the goal is to maximize the conversion of the acid, a higher glycerol ratio is beneficial. The same study reported a maximum acid conversion of 85.5% with a glycerol to valeric acid molar ratio of 5:3. researchgate.netresearchgate.net

In other applications, where the target product is glyceryl monovalerate, the molar ratios are adjusted accordingly. For instance, reacting valeric acid and glycerol at approximately equimolar ratios, specifically between 1:0.8 and 1:1.2, results in a composition rich in glyceryl monovalerate (at least 30% by weight) but with less than 5% by weight of glyceryl trivalerate. epo.orggoogle.com Continuous production simulations have also explored different ratios, such as feeding 2 kmol/h of glycerol and 10 kmol/h of valeric acid (a 1:5 ratio) into a holding tank for a batch reactor process. diva-portal.org

Table 1: Effect of Molar Ratio on this compound Synthesis

| Glycerol:Valeric Acid Molar Ratio | Outcome | Source |

|---|---|---|

| 1:3 | Highest trivalerin selectivity (74.89%) | researchgate.netresearchgate.net |

| 5:3 | Maximum acid conversion (85.5%) | researchgate.netresearchgate.net |

| 1:1 (approx.) | Favors monovalerate; <5% trivalerate | epo.orggoogle.com |

| 1:5 | Used in continuous production simulations | diva-portal.org |

Reaction Temperature and Time

Reaction temperature and duration are pivotal in the esterification process, affecting both reaction rates and product selectivity. Higher temperatures generally accelerate the reaction but can also promote side reactions or degradation.

In the synthesis of trivalerin over a sulfated iron oxide catalyst, a maximal acid conversion of 85.5% was observed at a reaction temperature of 453.15 K (180°C). researchgate.netresearchgate.net The highest selectivity for trivalerin was achieved after a reaction time of 6 hours under these conditions. researchgate.netresearchgate.net Studies on glycerol hydrogenolysis have also shown that temperature significantly impacts glycerol conversion, with conversion increasing from 17.5% at 190°C to 73.2% at 230°C. scielo.br Similarly, in glycerol electrocatalytic reduction, conversion improved from around 84% at lower temperatures (300-326.5 K) to approximately 90% at higher temperatures (353-379.5 K). frontiersin.org

The duration of the reaction is also crucial. For instance, in the hydrogenolysis of glycerol, selectivity towards the desired product, 1,2-propanediol, was highest (93.6%) after 3 hours but decreased significantly to 43.6% after 36 hours as other products were formed. scielo.br

Table 2: Influence of Temperature and Time on Glycerol Esterification

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Temperature | 453.15 K (180°C) | Maximum acid conversion (85.5%) | researchgate.netresearchgate.net |

| Time | 6 hours | Highest trivalerin selectivity (74.89%) | researchgate.netresearchgate.net |

Catalyst Loading and Concentration

The amount of catalyst used is a key variable that can enhance reaction rates up to a certain point, beyond which the effect may plateau. For the synthesis of trivalerin using sulfated iron oxide, a catalyst loading of 13.0 g/L was used to achieve the highest selectivity. researchgate.netresearchgate.net

The effect of catalyst loading is a common area of investigation in glycerol conversion processes. For example, in the synthesis of glycerol carbonate, increasing the catalyst loading from 1% to 3% significantly increased the reaction rate, while a further increase to 5% resulted in a much smaller improvement. mdpi.com In the hydrogenolysis of glycerol to 1,2-propanediol, increasing catalyst amount from 0.5 g to 2 g led to a sharp rise in glycerol conversion from 12.9% to 59.3%, attributed to the greater availability of active catalyst surfaces. scielo.br Similarly, increasing metal loading from 5 to 20 wt.% in another study increased glycerol conversion from 32% to 59.3%. scielo.br

Solvent-Free Esterification Approaches

Conducting esterification reactions in a solvent-free system is an attractive approach from a green chemistry perspective, as it reduces waste and simplifies product purification. The direct esterification of glycerol with valeric acid can be performed without a solvent, often with the aid of a heterogeneous catalyst. researchgate.netresearchgate.net This method is noted as a simple and convenient methodology that can lead to high product selectivity. researchgate.netresearchgate.net

Solvent-free esterifications are increasingly being explored for various applications. For instance, they can be catalyzed by surfactant-combined catalysts at room temperature, eliminating the need for both solvents and energy for heating. psu.edu In the context of enzymatic synthesis, solvent-free systems are also employed, where one of the liquid substrates, such as glycerol, can act as the reaction medium. researchgate.net

Enzymatic Esterification for this compound Production

Enzymatic synthesis offers a highly selective and environmentally benign alternative to chemical methods for producing glycerol esters. These reactions typically operate under milder conditions and can achieve high specificity, minimizing by-product formation. wur.nlmdpi.com

Lipase-Catalyzed Synthesis

Lipases (EC 3.1.1.3) are the most prominent enzymes used for the synthesis of glycerol esters. wur.nl While their natural function is to hydrolyze esters, the reaction equilibrium can be shifted towards synthesis in non-aqueous environments. wur.nl The synthesis of this compound can be achieved through the lipase-catalyzed esterification of glycerol and valeric acid.

Lipases are valued for their high chemo-, regio-, and enantioselectivity, which is often difficult to achieve with traditional chemical catalysts. mdpi.com The production of specific acylglycerides, including trivalerate, through selective enzymatic esterification is an attractive method for valorizing glycerol, a byproduct of the biodiesel industry. mdpi.com These reactions can be performed in solvent-free systems or in the presence of organic solvents. researchgate.netnih.gov For example, the synthesis of 1,3-diacylglycerols (DAG) has been successfully achieved by the esterification of glycerol and fatty acids in a solvent-free system using a 1,3-regioselective lipase (B570770) from Rhizomucor miehei. frontiersin.org

Biocatalyst Selection and Activity

The choice of lipase is crucial for the success of the enzymatic synthesis. Different lipases exhibit varying levels of activity and selectivity depending on the substrates and reaction conditions.

A commonly used and commercially available biocatalyst is the immobilized lipase B from Candida antarctica, known as Novozym 435. wur.nlmdpi.com This enzyme has been widely employed for the synthesis of various polyesters and acylglycerides. wur.nl Other important lipases include those from Rhizomucor miehei (often used as Lipozyme RM IM) and Burkholderia cepacia. mdpi.comfrontiersin.org

The activity of these biocatalysts is influenced by factors such as the reaction medium and temperature. For instance, in the polycondensation of glycerol and sebacic acid catalyzed by Candida antarctica lipase B (CALB), the nature of the solvent was found to significantly impact the reaction rate and the molar mass of the resulting polymer. nih.gov Immobilization is a key strategy to enhance the stability and reusability of lipases, making the industrial application of biocatalysis more feasible. mdpi.comfrontiersin.org

Reaction Environment and Water Management

The synthesis of this compound and its analogues via esterification is an equilibrium-limited reaction. Consequently, the management of the reaction environment, particularly the removal of water, is critical to drive the reaction towards the formation of the triglyceride product. diva-portal.org In enzymatic synthesis, the reaction medium plays a pivotal role in overcoming mass transfer limitations arising from the poor miscibility between the hydrophilic glycerol and the lipophilic fatty acids or their esters (triacylglycerides). researchgate.net

To create a more homogeneous reaction system and improve substrate conversion, the use of a suitable solvent is often essential. researchgate.net Solvents can help to solubilize the reactants, leading to better interaction with the enzyme's active site. researchgate.net The process of pervaporation can be employed as a technique to remove water as it is produced, thereby shifting the equilibrium towards the ester side of the reaction and increasing the yield. diva-portal.org In industrial-scale production, continuous reactors are often used alongside efficient separation techniques to purify the final product by removing water and other by-products.

Optimization of Enzymatic Reaction Conditions

The efficiency of enzymatic synthesis of this compound analogues is highly dependent on the optimization of various reaction parameters. Key conditions that are typically fine-tuned include temperature, enzyme concentration (loading), the molar ratio of reactants, and agitation rate. researchgate.netnih.gov Lipases, a class of enzymes, are commonly used for these syntheses, but they are sensitive to reaction conditions. researchgate.net

Research into the enzymatic production of acylglycerides has identified optimal conditions for maximizing yield and selectivity. For instance, in the synthesis of mono- and diacylglycerols from olive oil and glycerol using Novozym 435, specific conditions were found to maximize the yield. nih.gov Similarly, in the synthesis of 1,3-dicaprin, a structured triglyceride, optimal conditions were determined to achieve high conversion and selectivity. mdpi.com The low miscibility between glycerol and triacylglycerides (TAGs) at lower temperatures is a significant barrier, making the optimization of these conditions crucial for an efficient enzymatic process. researchgate.net

Below is a table summarizing optimized conditions found in research for the synthesis of this compound analogues.

| Product | Enzyme | Temperature (°C) | Reactant Molar Ratio | Other Conditions | Reference |

| Mono- & Diacylglycerols | Novozym 435 | 70 | Glycerol:Olive Oil (6:1) | 600 rpm stirring, 16 wt% Tween 65, 9.0 wt% Novozym 435 | nih.gov |

| 1,3-Dicaprin | Lipozyme RM IM | Not Specified | Not Specified | Biocatalyst added in two stages to minimize inhibition | mdpi.com |

| Monoacylglycerols | Novozym 435 | 40 | Glycerol:Oil (4.5:1) | TB/oil ratio of 2.2:1, 15% (w/w) enzyme loading | researchgate.net |

Transesterification Pathways for this compound Analogues

Transesterification is a common and crucial organic reaction for converting one ester into another. masterorganicchemistry.com In the context of this compound analogues, this process typically involves the reaction of a triglyceride (a triester of glycerol and fatty acids) with an alcohol to produce fatty acid alkyl esters and glycerol. scielo.brmdpi.com This reaction is an equilibrium process, meaning it is reversible. scielo.br To achieve a high yield of the desired ester product, an excess of the alcohol is typically used to shift the equilibrium forward. scielo.br While the reaction can proceed by simply mixing the reactants, it is considerably accelerated by the presence of a catalyst, which can be a strong acid or a strong base. scielo.brmdpi.com

Mechanistic Understanding of Transesterification

In base-catalyzed transesterification , the alcohol is first deprotonated by the base to form a highly nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to form the fatty acid alkyl ester and a diglyceride anion, which is subsequently protonated. scielo.brmdpi.com

In acid-catalyzed transesterification , the reaction begins with the protonation of the carbonyl oxygen of the ester by the acid catalyst. masterorganicchemistry.comscielo.br This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This attack also results in a tetrahedral intermediate. Following a series of proton transfer steps, the glycerol molecule is eliminated, and the catalyst is regenerated, yielding the new ester. masterorganicchemistry.comscielo.br

Catalytic Approaches in Transesterification

Catalysts are essential for achieving practical rates in transesterification reactions for producing analogues of this compound, such as biodiesel. scielo.brmdpi.com The choice of catalyst depends on various factors, including the purity of the reactants, particularly the content of free fatty acids and water. researchgate.netscispace.com Both homogeneous and heterogeneous catalysts are used, falling into two main categories: acid catalysts and base catalysts. mdpi.commdpi.com

Acid-catalyzed transesterification is an important pathway, especially when dealing with feedstocks that have a high content of free fatty acids (FFAs). scispace.com Unlike base catalysts, acid catalysts can simultaneously catalyze both the transesterification of triglycerides and the esterification of FFAs. scispace.com

Base-catalyzed transesterification is the more commonly used industrial method due to its significantly faster reaction rates compared to acid catalysis. scielo.brmdpi.com This process typically uses alkaline metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) or alkoxides (like sodium methoxide) as catalysts. scielo.brresearchgate.netmdpi.com

The mechanism is initiated by the reaction of the base with the alcohol to form an alkoxide ion. scielo.br This alkoxide is a powerful nucleophile that attacks the carbonyl carbon of the triglyceride, forming a tetrahedral intermediate. scielo.br This intermediate then collapses, yielding an alkyl ester and a diglyceride anion. The anion then deprotonates the catalyst, regenerating the active species which can then participate in another catalytic cycle. scielo.br The same mechanism applies to the conversion of diglycerides and monoglycerides. scielo.br One major limitation of this method is its high sensitivity to water and free fatty acids in the feedstock, which can lead to soap formation and a reduction in catalyst efficiency and product yield. scispace.com

Enzymatic Transesterification

Enzymatic transesterification presents an environmentally favorable route for synthesizing this compound. This method utilizes lipases as biocatalysts to facilitate the reaction between glycerol and an acyl donor, such as a valeric acid ester (e.g., methyl valerate (B167501) or ethyl valerate). nih.govbiofueljournal.com The use of enzymes offers high selectivity and operates under milder conditions compared to conventional chemical catalysis, which often requires high temperatures and pressures. tubitak.gov.tr

Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), are commonly employed for this purpose. tubitak.gov.trresearchgate.net The transesterification process involves the sequential replacement of the hydroxyl groups on the glycerol backbone with valerate groups. nih.gov One of the key advantages of enzymatic synthesis is the potential to minimize by-product formation and simplify downstream purification processes. mdpi.com The reaction can be driven towards higher yields of this compound by removing the alcohol by-product (e.g., methanol (B129727) or ethanol) from the reaction medium. biofueljournal.com

Impact of Reaction Conditions on Conversion and Selectivity

The conversion of glycerol and the selectivity towards this compound are significantly influenced by various reaction conditions. nih.gov Both in chemical and enzymatic processes, parameters such as temperature, reactant molar ratio, and catalyst loading play a crucial role. mdpi.commdpi.com

In enzymatic transesterification, temperature affects both the reaction rate and the stability of the lipase. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. tubitak.gov.tr The molar ratio of the acyl donor to glycerol is another critical factor. A stoichiometric excess of the acyl donor is often used to shift the equilibrium towards the formation of the desired triglyceride. ccsenet.org

For catalytic chemical synthesis, temperature has a direct impact on glycerol conversion. For instance, in some catalytic systems, increasing the temperature can enhance glycerol conversion, but it may also affect product selectivity by promoting side reactions. mdpi.comresearchgate.net The choice of catalyst and its concentration are also paramount, as they determine not only the rate of reaction but also the distribution of mono-, di-, and trivalerate products. nih.gov The presence of by-products, such as water in esterification reactions, can negatively impact the equilibrium, and its removal is often necessary to achieve high conversions. ntnu.no

Below is a table summarizing the effect of various reaction conditions on glycerol conversion and product selectivity from different studies.

| Catalyst/System | Reactants | Key Reaction Condition | Effect on Conversion | Effect on Selectivity | Reference |

| Pt/WO3–Al2O3 | Glycerol | Increasing Tungsten Content | Initially increases, then decreases | Initially increases, then decreases for 1,3-Propanediol | mdpi.com |

| Pt-ZSM-11 | Glycerol | Increasing Temperature | Reaches a maximum then appears to decrease | Increased selectivity to Lactic Acid | nih.gov |

| CuAl catalysts | Glycerol | Increasing Calcination Temperature (300-700°C) | Increased from 47% to 55% | 93% selectivity to 1,2-Propanediol | researchgate.net |

| Amberlyst 36 | Glycerol, Ethyl Acetate (B1210297) | Azeotropic Reactive Distillation | 100% Glycerol Conversion | 49% to Triacetin (B1683017), 48% to Diacetin | biofueljournal.com |

Advanced Synthetic Process Technologies

To enhance the efficiency and economic viability of this compound production, advanced continuous process technologies are being explored and implemented. diva-portal.org These methods offer better control over reaction parameters, higher throughput, and improved safety compared to traditional batch processes. diva-portal.org

Continuous Esterification Routes

Continuous esterification processes provide a steady production stream and are more amenable to large-scale industrial manufacturing. diva-portal.org

Plug Flow Reactors (PFRs), also known as continuous tubular reactors, are well-suited for continuous esterification. uns.ac.id In a PFR, reactants are continuously fed into a tube, and the products are continuously removed. softinery.com This setup allows for excellent heat transfer and high volumetric unit conversion. uns.ac.id The lack of back-mixing in an ideal PFR can lead to more efficient use of the reactor volume compared to a continuous stirred-tank reactor (CSTR). softinery.com For the synthesis of this compound, a PFR can offer better control over reaction time and temperature gradients, which is crucial for maximizing selectivity. diva-portal.org A techno-economic analysis has shown that PFR-based production of trivalerate can be profitable. diva-portal.org

Reactive Distillation (RD) is an intensified process that combines chemical reaction and distillation in a single unit. ntnu.no For the esterification of glycerol to produce trivalerate, RD is particularly advantageous because it allows for the continuous removal of water, a by-product of the reaction. ijcea.org This removal shifts the reaction equilibrium towards the products, thereby increasing the conversion and selectivity of triacetin. ccsenet.org The use of a catalyst, such as Amberlyst-15, within the RD column can further enhance the reaction rate. ntnu.no Studies have demonstrated that RD can lead to high glycerol conversion and high purity of the desired triglyceride product. researchgate.net Economic analyses have indicated that RD processes can offer lower capital and operating costs compared to batch and PFR processes for trivalerate production. diva-portal.orgdiva-portal.org

Reactive-Extractive Distillation (RED) is a further advancement that integrates reaction, extraction, and distillation. researchgate.net This technology is particularly useful for complex separations, such as those involving azeotropes. polyu.edu.hk In the context of ester synthesis, an entrainer can be used to facilitate the removal of by-products like water or ethanol. biofueljournal.comntnu.no For instance, in the transesterification of glycerol, an entrainer can form an azeotrope with the alcohol by-product, enabling its efficient removal from the reaction zone. biofueljournal.com While specific literature on RED for this compound is limited, the principles are applicable. The process combines the benefits of RD with the enhanced separation capabilities of extractive distillation, potentially leading to even higher conversions and purities. researchgate.net

Reactive Distillation (RD)

Process Intensification Strategies

Process intensification in the synthesis of this compound aims to develop more efficient, sustainable, and economical manufacturing methods compared to traditional batch processes. researchgate.net These strategies focus on enhancing reaction rates, improving yields, and reducing energy consumption and waste generation through novel reactor designs and energy sources. researchgate.netvito.be Key strategies include continuous flow synthesis, ultrasound-assisted reactions, and microwave-assisted synthesis, often in combination with enzymatic catalysis.

Continuous Flow Synthesis

Continuous flow processing offers significant advantages over traditional batch production by providing better control over reaction parameters, improving heat and mass transfer, and enabling safer and more efficient scale-up. mdpi.comnih.gov

A techno-economic analysis comparing batch production of this compound with continuous processes like a Plug Flow Reactor (PFR) and Reactive Distillation (RD) highlights the potential benefits. diva-portal.org The study, conducted at a capacity of approximately 5 kton/year, demonstrated that continuous processes could offer higher profitability. diva-portal.org Reactive distillation, a process that combines chemical reaction and distillation in a single unit, was found to be particularly advantageous, providing the highest annual profit and the lowest capital and operating costs. diva-portal.orgdiva-portal.org

Table 1: Techno-Economic Comparison of this compound Production Processes

| Process Type | Annual Profit (M$) | Relative Costs (Capital, Operating, etc.) | Key Findings |

|---|---|---|---|

| Batch | 5.4 | Higher | Serves as the baseline for comparison. diva-portal.org |

| Plug Flow Reactor (PFR) | 5.78 | Lower than Batch | Offers a moderate increase in profitability over batch processing. diva-portal.org |

| Reactive Distillation (RD) | 9.2 | Lowest | Provides the highest annual profit and lowest overall costs among the compared methods. diva-portal.org |

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is an effective process intensification technique that enhances reaction rates primarily by improving mass transport through acoustic cavitation. uminho.pt In the context of this compound, ultrasound has been successfully applied in enzyme-catalyzed reactions.

One study investigated the synthesis of novel methotrexate-acylglycerol conjugates through the transesterification of this compound, among other triacylglycerols. uminho.ptuminho.pt The use of an ultrasonic bath significantly intensified the reaction catalyzed by immobilized Candida antarctica lipase B (CAL-B). uminho.pt The data showed a notable increase in the conversion yield compared to a conventional water bath under the same temperature and time conditions. uminho.pt The enhanced accessibility of the substrate to the enzyme's active site, facilitated by the higher mass transport generated by ultrasound, is the main reason for the improved yield. uminho.pt

Table 2: Effect of Ultrasound on Lipase-Assisted Synthesis with this compound

| Reaction Condition | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| Water Bath (40 °C, 30 min) | This compound | Immobilized CAL-B | Not available/Not effective uminho.pt |

| Ultrasonic Bath (30 min) | This compound | Immobilized CAL-B | 64.1 ± 0.4 uminho.pt |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is an innovative technology that uses microwave irradiation to heat reactions. mdpi.com This method can dramatically reduce reaction times, improve yields, and enhance energy efficiency compared to conventional thermal heating. mdpi.com While specific research on microwave-assisted synthesis of this compound is limited, extensive studies on the analogous production of triacetin (glycerol triacetate) from glycerol demonstrate the potential of this technology. bcrec.idresearchgate.net

In the microwave-assisted esterification of glycerol with acetic acid, glycerol conversions of over 95% have been achieved in as little as 90 minutes. bcrec.idresearchgate.net The process allows reactions to proceed under milder conditions and offers a significant acceleration compared to conventional methods that require much longer reaction times. researchgate.netresearchgate.net The ability of microwaves to directly and efficiently heat the reaction mixture contributes to this intensification. mdpi.com The combination of microwave heating with continuous flow processes represents a further step in developing highly efficient synthesis protocols for glycerol esters. mdpi.com

Glycerol Trivalerate in Biological and Biomedical Research

Role as a Short-Chain Fatty Acid (SCFA) Delivery System

Glycerol (B35011) trivalerate serves as a prodrug, delivering valerate (B167501) to the gastrointestinal tract. This mechanism is crucial because direct oral administration of volatile SCFAs like valerate is challenging due to their unpleasant odor and rapid absorption in the upper gastrointestinal tract. tandfonline.com

Valerate Liberation via Lipase (B570770) Hydrolysis

Upon oral administration, glycerol trivalerate travels to the small intestine, where it is acted upon by lipases. tandfonline.com These enzymes, such as pancreatic lipase, catalyze the hydrolysis of the ester bonds in the triglyceride molecule. libretexts.orgaocs.orgnih.gov This enzymatic action releases glycerol and three molecules of valeric acid. researchgate.netui.ac.id The process of lipase hydrolysis involves a series of steps, beginning with the binding of the lipase to the oil-water interface of the lipid droplet. nih.govui.ac.id The enzyme then breaks down the triglyceride into diglycerides, monoglycerides, and finally free fatty acids and glycerol. ui.ac.id The released valerate is then available to exert its biological effects within the gut.

Mechanism of Action in Gut Microbiota Modulation

The liberated valerate plays a role in modulating the composition and function of the gut microbiota. acs.org Short-chain fatty acids are known to be key metabolites produced by the gut flora and are essential for maintaining gut health. researchgate.net An imbalance in the gut microbiota, often caused by factors like antibiotic therapy, can lead to a depletion of SCFAs, including valerate. nih.govnih.gov This depletion creates an environment conducive to the growth of pathogenic bacteria like C. difficile. nih.govnih.gov By reintroducing valerate, this compound helps to restore a healthier microbial balance. Studies have shown that valerate can selectively inhibit the growth of pathogenic bacteria while having minimal impact on beneficial commensal bacteria. nih.govcardiff.ac.ukresearchgate.net This selective pressure helps to reshape the gut microbial community, favoring the growth of beneficial microbes and suppressing pathogens.

Therapeutic Applications and Efficacy Studies

The primary therapeutic application of this compound that has been extensively studied is its use in combating Clostridioides difficile infection (CDI).

Inhibition of Clostridioides difficile Growth

Research has consistently demonstrated that this compound can effectively inhibit the growth of C. difficile. nih.govnih.govcardiff.ac.uk This inhibitory effect is directly attributed to the release of valerate in the gut. nih.govnih.gov

In vitro batch culture experiments have been conducted to assess the direct impact of valerate on the growth of various C. difficile ribotypes. These studies have shown that valerate can inhibit the vegetative growth of several different ribotypes, including 010, 012, and 027. cardiff.ac.uk The inhibitory concentrations were found to be in the millimolar range. cardiff.ac.uk For instance, one study found that valerate inhibited the growth of ribotype 010 at concentrations of ≥ 4 mM, and ribotypes 012 and 027 at concentrations of ≥ 2 mM. cardiff.ac.uk Notably, these concentrations of valerate had minimal to no adverse effects on the growth of common commensal gut bacteria, highlighting its selective activity. cardiff.ac.ukresearchgate.net

| C. difficile Ribotype | Inhibitory Concentration of Valerate |

| 010 | ≥ 4 mM |

| 012 | ≥ 2 mM |

| 027 | ≥ 2 mM |

The efficacy of this compound has also been demonstrated in animal models of CDI. In mouse models, oral administration of this compound has been shown to significantly reduce the burden of C. difficile. tandfonline.comnih.gov One study reported a 95% reduction in C. difficile total viable counts in the feces of mice treated with this compound compared to a control group. nih.govnih.gov These studies typically involve inducing a state of gut dysbiosis in mice with antibiotics, making them susceptible to CDI, and then treating them with this compound. nih.gov The results from these in vivo models provide strong evidence for the therapeutic potential of this compound in treating CDI by restoring valerate levels in the gut. nih.govtandfonline.com

| Treatment Group | Reduction in C. difficile TVC | Reference |

| This compound | 95% | nih.govnih.gov |

| Control (PBS) | 0% | nih.gov |

Correlation with Fecal Microbiota Transplant (FMT) Outcomes

Fecal Microbiota Transplant (FMT) has demonstrated high efficacy in treating recurrent Clostridioides difficile infection (rCDI). nih.govnih.gov The success of this therapy is increasingly understood to be linked to the restoration of the gut microbiome's metabolic functions, including the production of short-chain fatty acids (SCFAs). nih.govfrontiersin.org Among these, valerate has emerged as a particularly significant metabolite in the context of FMT success for rCDI.

Studies have shown that patients with rCDI have depleted levels of stool valerate compared to healthy individuals. nih.gov Successful FMT in these patients leads to a rapid and sustained restoration of valerate to levels comparable to those found in healthy donors. nih.govnih.gov This restoration of valerate is strongly associated with the resolution of CDI. In a mouse model of CDI, the oral administration of valerate in the form of this compound resulted in a significant reduction in C. difficile counts in the stool. nih.govnih.gov Specifically, a 95% reduction in C. difficile total viable counts was observed in mice treated with this compound compared to a control group. nih.gov

Potential for Replacement of FMT with Refined Microbial Therapeutics

The success of FMT has paved the way for the development of more refined, standardized, and targeted microbial therapeutics. nih.govnews-medical.net These next-generation therapies aim to replicate the benefits of FMT while mitigating some of its drawbacks, such as the variability of donor stool and potential safety concerns. news-medical.netuspharmacist.com The identification of key metabolites like valerate, and the microorganisms responsible for their production, is a critical step in developing these refined treatments. nih.gov

This compound is a prime candidate for such a refined therapeutic approach. nih.gov The demonstrated efficacy of orally administered this compound in reducing C. difficile in animal models suggests that it could be used as a targeted therapy. nih.govnih.gov This could potentially be part of a "cocktail" of purified compounds or defined bacterial consortia that mimic the therapeutic effects of FMT. nih.gov The goal is to move beyond the transplantation of undefined fecal matter to the administration of specific, beneficial components. nih.govnih.gov

These refined therapeutics, often referred to as live biotherapeutic products (LBPs) or microbiota ecosystem therapeutics (METs), could offer a more consistent and regulated treatment option. news-medical.netuspharmacist.com For instance, a synthetic stool substitute, composed of a predefined mixture of microbes, has been explored as an alternative to traditional FMT. news-medical.net Similarly, therapies based on purified bacterial spores have shown promise. nih.govnih.gov The administration of compounds like this compound fits within this paradigm of offering a targeted, non-cellular therapeutic to restore gut homeostasis. nih.gov

Dietary Administration and Patient-Friendly Delivery Methods

A significant advantage of using a defined chemical compound like this compound is the potential for more patient-friendly delivery methods compared to traditional FMT procedures such as colonoscopy or enema. nih.govnih.gov this compound can be administered orally, which is a less invasive and more acceptable route for patients. nih.gov

In research settings, this compound has been successfully administered to mice via oral gavage. nih.govnih.gov There is also precedent for its inclusion as an additive in animal feed, highlighting its potential for dietary administration. nih.gov This opens the door for the development of oral formulations, such as capsules or incorporation into functional foods, for human use. oup.comnih.gov

The development of such delivery methods is a key area of research for improving patient adherence and accessibility to microbiome-targeted therapies. nih.gov For short-chain fatty acids and their precursors, various strategies are being explored, including encapsulation and the use of esterified forms like this compound to ensure targeted delivery to the large intestine. researchgate.net The ability to deliver the therapeutic benefits of microbial metabolites through a simple oral dose would represent a major advancement in the treatment of gut dysbiosis-related conditions. nih.gov

Enzymatic Substrate and Metabolic Pathways

This compound, as a triacylglycerol, serves as a substrate for lipases. researchgate.net Upon hydrolysis, it releases glycerol and three molecules of valeric acid (valerate), an odd-chain fatty acid. The metabolic fate of these components follows distinct pathways. Glycerol can enter the glyceroneogenesis or glycolysis pathways. wikipedia.orgnih.govnih.gov

The valerate molecules undergo β-oxidation, a process similar to that of even-chain fatty acids. nih.gov However, the final cycle of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govnarayanamedicalcollege.comaklectures.com

Fatty Acid Oxidation Studies

Studies using animal models, such as newborn pigs, have investigated the effects of dietary supplementation with medium-chain triglycerides, including this compound (referred to as TC5 in some studies), on fatty acid oxidation. nih.govncsu.edusciprofiles.com These studies often use a peroxisome proliferator-activated receptor alpha (PPARα) agonist like clofibrate (B1669205) to stimulate fatty acid oxidation. nih.govsciprofiles.comsemanticscholar.org

Interaction with Carnitine Status and PPARα

The metabolism of fatty acids is closely linked to carnitine status and the activity of PPARα. nih.gov Carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.gov PPARα is a nuclear receptor that plays a key role in regulating the expression of genes involved in fatty acid metabolism. nih.govnih.gov

Research in newborn pigs has shown that while clofibrate, a PPARα agonist, increases carnitine concentrations in the liver and plasma, it does not have the same effect in the intestine. nih.govncsu.edu Supplementation with this compound in these studies did not significantly impact carnitine concentrations in the plasma or liver. nih.gov However, the stimulation of fatty acid oxidation by this compound in the presence of clofibrate points to a functional interaction with PPARα-mediated pathways. nih.govsciprofiles.com The propionyl-CoA generated from this compound is thought to contribute to this effect by serving as an anaplerotic substrate, replenishing intermediates of the citric acid cycle. nih.govdntb.gov.ua

Generation of Propionyl-CoA

A key feature of the metabolism of odd-chain fatty acids like valerate is the production of propionyl-CoA. nih.govsketchy.comwikipedia.org In the final step of β-oxidation of valerate, a three-carbon propionyl-CoA molecule and a two-carbon acetyl-CoA molecule are formed. narayanamedicalcollege.comaklectures.com

Propionyl-CoA is a versatile metabolic intermediate. sketchy.com It can be converted to succinyl-CoA, which can then enter the citric acid cycle to be oxidized for energy or used for gluconeogenesis, the synthesis of glucose. nih.govsketchy.com This makes odd-chain fatty acids, and by extension this compound, a source of glucogenic precursors. narayanamedicalcollege.comsketchy.com The generation of propionyl-CoA and its subsequent conversion to succinyl-CoA is a three-step enzymatic process. aklectures.com This metabolic capability distinguishes odd-chain fatty acids from even-chain fatty acids, which are solely ketogenic. sketchy.com

Applications and Performance in Materials Science and Engineering

Glycerol (B35011) Trivalerate as a Lubricant Base Stock

Glycerol trivalerate, also known as trivalerin, is a triester formed from the esterification of one molecule of glycerol with three molecules of valeric acid. As a member of the synthetic ester family of lubricants, it presents an interesting profile for use as a lubricant base stock. Its molecular structure, which combines the polyol backbone of glycerol with the fatty acid chains of valeric acid, suggests potential for high thermal stability and good lubricity, characteristic of ester-based lubricants. Research into triglycerides and other synthetic esters provides a foundation for evaluating its potential performance in various applications.

While direct and extensive tribological data specifically for this compound is limited in publicly available literature, its performance can be inferred from studies on closely related glycerol-based lubricants and other triesters. The tribological performance of a lubricant is a critical measure of its ability to reduce friction and control wear between interacting surfaces in relative motion.

Studies on glycerol-based lubricants consistently demonstrate significant friction-reducing capabilities. For instance, glycerol-based hydraulic fluids have been shown to exhibit lower coefficients of friction (COF) across various temperatures and loads compared to conventional mineral-based fluids. nih.gov In some tests, glycerol-based lubricants reduced the COF by 21–55% compared to mineral hydraulic fluid. nih.gov This superior friction performance is often attributed to the high polarity of the glycerol molecule and its esters, which promotes the formation of a strong, adsorbed protective film on metal surfaces. This film acts as a barrier, preventing direct asperity-to-asperity contact and thereby reducing both friction and adhesive wear.

Similarly, wear reduction is a significant advantage noted for glycerol-based lubricants. In comparative studies, glycerol hydraulic fluids resulted in wear volumes up to 90% lower than those observed with mineral hydraulic fluids. nih.gov The resulting wear scars on test surfaces are often thinner and less severe, indicating a more effective lubrication regime. nih.gov For this compound, the presence of three ester groups is expected to enhance this protective film-forming capability, leading to excellent anti-wear properties.

Micropitting is a form of surface fatigue failure that occurs in rolling-sliding contacts, such as those in gears and bearings, under thin-film lubrication conditions. It is characterized by the formation of very small surface pits, which can lead to a loss of component geometry and eventually progress to more severe failure modes like macropitting.

Research on glycerol-based lubricants in rolling-sliding contacts has shown complex micropitting behavior. Some studies indicate that while glycerol-based formulations can significantly reduce friction, this does not always correlate with a reduction in micropitting. diva-portal.org In some conditions, particularly when compared to fully formulated transmission oils, glycerol-based lubricants may even promote micropitting as the primary failure mode while reducing mild wear. fishersci.capcs-instruments.comresearchgate.net The progression of micropitting in the presence of glycerol-based lubricants can be faster once surface micro-cracks are initiated. diva-portal.org This behavior is influenced by factors such as the lubricant's viscosity, pressure-viscosity coefficient, and the presence of dissolved water. diva-portal.org The use of diamond-like carbon (DLC) coatings on steel surfaces has been shown to effectively reduce volume loss and mitigate micropitting progression when used with glycerol-based lubricants. diva-portal.org

The performance of a lubricant under a range of operating conditions is crucial for its practical application. Glycerol-based lubricants have been evaluated under various temperatures and loads, showing promising results. In one study, a glycerol-based hydraulic fluid demonstrated lower coefficients of friction than a mineral-based fluid at temperatures of -20°C, 0°C, and 40°C and under loads of 25 N and 50 N. nih.gov

However, the response to changing conditions can be complex. For some glycerol-water-based lubricants, the coefficient of friction was observed to increase significantly with a higher load (e.g., a 23% increase when load shifted from 25 N to 50 N). tribologia.eu Temperature also plays a key role; the lowest COF for a glycerol fluid was recorded at 40°C, although wear was higher compared to lower temperatures. nih.gov Conversely, at 0°C and -20°C, the same fluid provided superior wear protection with reductions up to 90% compared to its mineral oil counterpart, despite having a higher COF than at 40°C. nih.gov This indicates a trade-off between friction and wear protection at different temperature regimes, which is critical for formulation and application design.

The performance of a lubricant is intrinsically linked to its molecular structure. For glycerol tri-esters, including this compound, several structural features dictate their key properties.

Ester Group Polarity : The ester functional groups (-COO-) are polar. This polarity leads to strong intermolecular attractions and a high affinity for metal surfaces. This allows the molecules to form a dense, durable adsorbed layer that provides excellent boundary lubrication, reducing wear and friction. nih.gov

Chain Length : The length of the fatty acid chains (in this case, the C5 valeric acid chains) influences several properties. Generally, increasing the chain length in an ester series increases the kinematic viscosity and viscosity index (VI). wikipedia.org A higher VI indicates that the lubricant's viscosity changes less with temperature, which is a desirable characteristic. wikipedia.org

Branching : The structure of the acid chain (linear vs. branched) also has a significant impact. Branching in the ester side chains can disrupt molecular packing, which typically lowers the pour point—the lowest temperature at which the oil will flow. This is a crucial property for low-temperature applications.

Absence of Unsaturation : this compound is derived from valeric acid, a saturated fatty acid. This lack of carbon-carbon double bonds in its structure imparts high oxidative stability. Lubricants with unsaturated bonds are more susceptible to oxidation, which leads to lubricant degradation, formation of sludge and varnish, and an increase in viscosity. wikipedia.org

Glycerol tri-esters can be synthesized to have a wide range of viscosities, high VI (often >80), and low pour points, making them versatile base stocks. sigmaaldrich.comnih.gov For example, a C9 tri-ester of glycerol was found to have a kinematic viscosity at 100°C of 3.84 cSt and a high VI of 124, demonstrating the unique properties achievable with this class of compounds. sigmaaldrich.comnih.gov

The selection of a lubricant base stock depends on its performance relative to established options like mineral oils and vegetable oils such as rapeseed oil.

Comparison with Mineral Oil: Mineral oils are the most common lubricants due to their low cost and wide availability. nih.gov However, glycerol-based esters like trivalerate offer several performance advantages. Studies directly comparing glycerol-based fluids to mineral oils have consistently shown that the former provide significantly lower friction and wear. nih.govsciencing.com For example, glycerol has been reported to have up to five times lower friction than mineral oil. fishersci.no This is largely due to the polarity of esters, which provides superior film-forming capabilities compared to the non-polar hydrocarbon molecules that constitute mineral oil. micro-lube.com Synthetic esters generally have a higher viscosity index, better thermal and oxidative stability, and lower volatility than mineral oils. thegoodscentscompany.com

| Property | This compound (Inferred) / Glycerol-Based Lubricants | Mineral-Based Lubricants |

|---|---|---|

| Friction Reduction | Excellent; COF reductions of 21-55% reported for glycerol fluids vs. mineral oil. nih.gov | Standard performance; higher COF under boundary lubrication. tribologia.eu |

| Wear Protection | Excellent; wear volume reductions up to 90% reported. nih.gov | Standard; more significant wear scars often observed. nih.gov |

| Viscosity Index (VI) | High; less change in viscosity with temperature. sigmaaldrich.comnih.gov | Lower; more significant viscosity change with temperature. nih.gov |

| Oxidative Stability | High (due to saturated structure). | Variable, generally lower than saturated synthetic esters. thegoodscentscompany.com |

| Biodegradability | Inherently high. | Low. sciencing.com |

Comparison with Rapeseed Oil: Rapeseed oil is a common biolubricant (vegetable oil) known for its good lubricity and biodegradability. chem960.com Like this compound, its lubricating properties stem from its triglyceride structure. wordpress.com However, natural rapeseed oil contains a significant amount of unsaturated fatty acids (like oleic and linoleic acid), which makes it prone to oxidation, limiting its use at high temperatures. fishersci.ca this compound, being a saturated ester, would offer superior oxidative and thermal stability. In terms of lubricity, some studies have found glycerol to exhibit three times lower friction than rapeseed oil. fishersci.no While rapeseed oil offers good anti-wear properties, it can be outperformed by glycerol-based fluids under certain conditions, particularly at lower loads. tribologia.eu

| Property | This compound | Rapeseed Oil |

|---|---|---|

| Structure | Synthetic tri-ester with saturated C5 chains. | Natural tri-ester with mixed long-chain (C16-C22) fatty acids, including unsaturated ones. wordpress.com |

| Oxidative Stability | High (saturated). | Lower (contains unsaturated fatty acids). fishersci.ca |

| Friction Reduction | Expected to be very good; glycerol shows lower friction than rapeseed oil. fishersci.no | Good, but can be higher than glycerol-based fluids. tribologia.eufishersci.no |

| Low-Temperature Performance | Good; can be designed for low pour points. | Poor; tends to solidify at low temperatures. fishersci.ca |

Micropitting Behavior

Sustainability and Environmental Aspects of Glycerol-Based Lubricants

The increasing global focus on environmental sustainability has propelled the development of eco-friendly industrial fluids, with glycerol-based lubricants emerging as a promising alternative to traditional petroleum-based products. santiemidwest.comnoahchemicals.com These lubricants are frequently derived from renewable resources like vegetable oils and animal fats, which presents a more sustainable long-term option compared to lubricants based on non-renewable fossil fuels. santiemidwest.commachinerylubrication.compropulsiontechjournal.com A significant environmental advantage of glycerol-based lubricants is their enhanced biodegradability. santiemidwest.comsclubricants.com Unlike conventional mineral oils, which can persist in the environment and cause contamination of soil and water, biodegradable lubricants are broken down into natural components by microorganisms. santiemidwest.commachinerylubrication.com Studies have shown that vegetable oils can biodegrade by more than 70% in 28 days, compared to 15-35% for petroleum oils. machinerylubrication.com This rapid degradation minimizes the risk of pollution and harm to wildlife and ecosystems in case of accidental spills or leaks. santiemidwest.compropulsiontechjournal.com

From a life cycle perspective, glycerol-based lubricants demonstrate a substantially lower environmental impact than their mineral oil counterparts. A comprehensive life cycle assessment (LCA) revealed that a pure glycerol lubricant had an environmental impact that was approximately 96.5% lower than a mineral-based group II base oil and 40.6% lower than a vegetable-based rapeseed refined oil across various categories, including global warming potential, resource scarcity, and toxicity. diva-portal.org The use of crude glycerol, a major byproduct of the biodiesel industry, further enhances the sustainability profile by valorizing a waste stream, although the environmental impact can be influenced by the purification methods employed. noahchemicals.comrsc.orgrsc.orgessfeed.com

In addition to their environmental benefits, glycerol-based lubricants often exhibit excellent performance characteristics. santiemidwest.com They can possess high lubricity, a high viscosity index, and high flash points. propulsiontechjournal.comsclubricants.commachinerylubrication.com For instance, tribological testing has shown that glycerol hydraulic lubricants can maintain friction coefficients that are 20% lower than those of a reference mineral-based lubricant, contributing to improved energy efficiency and reduced greenhouse gas emissions by minimizing mechanical losses. diva-portal.orgdiva-portal.org The lower toxicity of these lubricants also contributes to improved workplace safety. machinerylubrication.compropulsiontechjournal.com

This compound as a Polymer Additive

This compound, a triester of glycerol, is part of a broader class of glycerol esters utilized as effective additives in polymer systems. google.comgoogle.com These bio-based compounds, derived from renewable glycerol, are gaining attention as non-phthalate plasticizers for a variety of polymers, including poly(vinyl chloride) (PVC). acs.orgresearchgate.netgoogle.com Glycerol esters are noted for their compatibility with polymer matrices and their ability to modify the physical and mechanical properties of the final material. google.comgoogle.com Their role is particularly crucial in enhancing the flexibility and processability of inherently rigid polymers. acs.orgresearchgate.net

Plasticizing Effects on Polymer Systems

Plasticizers are additives that increase the flexibility, or plasticity, of a material. This compound and related glycerol esters function as external plasticizers, which are low-molecular-weight molecules that position themselves between polymer chains. mdpi.com This action increases the intermolecular spacing, or free volume, and reduces the intensity of the intermolecular forces between the polymer chains, such as hydrogen bonds. scielo.brmyfoodresearch.com By disrupting the rigid polymer network, the plasticizer molecules allow the polymer chains greater mobility, which imparts flexibility to the material. mdpi.comscielo.br The effectiveness of a plasticizer is often related to its chemical structure, molecular weight, and compatibility with the polymer matrix. mdpi.comresearchgate.net Glycerol, for instance, is a common and effective plasticizer for starch-based films due to its high plasticizing capacity and thermal stability at processing temperatures. scielo.br

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of a polymer. cuni.cz The glass transition temperature is the point at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. cuni.cz The introduction of a plasticizer like a glycerol ester increases the mobility of the polymer chains, which means less thermal energy is required to transition from the glassy to the rubbery state. scielo.brkharagpurcollege.ac.in

Numerous studies have demonstrated this effect. For example, the addition of glycerol to various biopolymer films, such as those made from starch or alginate, leads to a significant decrease in Tg. mdpi.comconicet.gov.arresearchgate.net In one study, the Tg of an unplasticized alginate polymer was 110°C, which dropped to about 60°C after being plasticized with glycerol. mdpi.com Another study on alginate films showed that adding 45% and 50% by weight of glycerol resulted in a 30°C decrease in Tg, from 120°C to 90°C. mdpi.com However, the effect is concentration-dependent, and a certain threshold of plasticizer may be needed to observe a significant drop in Tg. conicet.gov.ar It is also noteworthy that in some systems, such as poly(butylene adipate-co-terephthalate) (PBAT) blended with glycerol tristearate (a solid triglyceride), the change in Tg can be negligible, indicating that the plasticizing effect is highly dependent on the specific polymer-additive pairing. nih.gov

Table 1: Effect of Glycerol on the Glass Transition Temperature (Tg) of Various Polymers

| Polymer System | Plasticizer Concentration (% wt) | Initial Tg (°C) | Final Tg (°C) | Reference |

|---|---|---|---|---|

| Alginate | Not specified | 110 | ~60 | mdpi.com |

| Alginate | 45% | 120 | 90 | mdpi.com |

| Alginate | 50% | 120 | 90 | mdpi.com |

| Cassava Starch | >15% | 52.77 | Decreased | conicet.gov.ar |

Beyond affecting the amorphous regions of a polymer, plasticizers like this compound can also influence the crystalline domains. The melting temperature (Tm) is the temperature at which crystalline structures within a polymer break down and the material transitions to a liquid state. kharagpurcollege.ac.in The addition of a plasticizer can lower the Tm by reducing the energy required to melt the crystals. kharagpurcollege.ac.inresearchgate.net

Impact on Glass Transition Temperature

Effects on Mechanical Properties of Polymer Films

The addition of glycerol-based plasticizers has a pronounced effect on the mechanical properties of polymer films, typically leading to a trade-off between strength and flexibility. The plasticizing effect reduces the intermolecular forces between polymer chains, which generally results in a lower tensile strength (the maximum stress a material can withstand before breaking) and Young's modulus (a measure of stiffness). myfoodresearch.comjresm.orgnih.gov

Conversely, the increased mobility of the polymer chains leads to a higher elongation at break, meaning the film can stretch more before rupturing, indicating increased flexibility and ductility. mdpi.commyfoodresearch.comnih.govacta-agrophysica.org

Tensile Strength: In films made from poly(vinyl alcohol) and casein, the tensile strength decreased from 38 MPa with no plasticizer to around 30 MPa with the addition of 10-15% glycerol. jresm.org Similarly, for arrowroot starch films, tensile strength dropped from 9.34 MPa to 1.95 MPa as glycerol concentration increased. nih.govresearchgate.net

Elongation at Break: For the same arrowroot starch films, elongation at break was enhanced significantly, from 2.41% to 57.33%, with increasing glycerol content. nih.govresearchgate.net Pectin-based films also showed increased elongation at break with higher glycerol content. acta-agrophysica.org

This relationship is a classic outcome of plasticization. jresm.orgacta-agrophysica.org However, the concentration of the plasticizer is a critical factor. While optimal amounts enhance flexibility, excessive concentrations can sometimes negatively impact mechanical resistance by overly disrupting the polymer network. myfoodresearch.comnih.gov

Table 2: Influence of Glycerol on Mechanical Properties of Various Polymer Films

| Polymer Film | Glycerol Concentration | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Arrowroot Starch | 0% | 9.34 | 2.41 | nih.govresearchgate.net |

| Arrowroot Starch | 45% | 1.95 | 57.33 | nih.govresearchgate.net |

| PVA/Casein | 0% | 38 | Not specified | jresm.org |

| PVA/Casein | 15% | ~30 | ~33% increase | jresm.org |

| Chicken Skin Gelatin-Tapioca Starch | 0% | Highest value (brittle) | Lowest value | myfoodresearch.com |

| Chicken Skin Gelatin-Tapioca Starch | 40% | 1.348 | Highest value | myfoodresearch.com |

Role in Polymer Processability

This compound and other glycerol esters play a significant role in improving the processability of polymers. google.comscielo.brpishrochem.com During processing techniques like extrusion and injection molding, high melt viscosity and friction between polymer chains can be problematic. pishrochem.com Plasticizers reduce these intermolecular and internal friction forces, lowering the melt viscosity of the polymer. google.comcuni.cz

This lubricating effect allows the material to flow more easily through processing equipment at lower temperatures, which can reduce energy consumption and minimize thermal degradation of the polymer. scielo.brpishrochem.com For example, glycerol is essential for producing thermoplastic starch, as it allows the starch to melt and flow at temperatures between 90°C and 180°C under shear stress. scielo.br In plastisol compositions, glycerol esters have been shown to decrease the viscosity by 70-80% compared to traditional phthalate (B1215562) plasticizers. google.com Furthermore, in natural rubber composites, glycerol used as a processing oil resulted in shorter cure times and a higher cure rate index compared to conventional mineral oils. nih.gov This enhancement of flow and reduction in processing demands makes glycerol esters valuable additives for cost-effective and efficient manufacturing of polymer products. pishrochem.com

Environmental and Biodegradability Considerations

The environmental profile of this compound, like other polyol esters, is a significant aspect of its use in various applications. While specific, comprehensive studies on the biodegradability of this compound are not widely available in public literature , its chemical structure provides strong indications of its likely environmental fate.

Glycerol, the backbone of the molecule, is known to be readily and rapidly biodegradable in aquatic environments oecd.orgeuropa.eu. Studies using activated sludge have shown that glycerol can be almost completely degraded within 24 hours europa.eu. The ester linkages that connect the valeric acid chains to the glycerol backbone are susceptible to hydrolytic cleavage, a common mechanism in the biodegradation of ester-based polymers nih.gov. This suggests that microorganisms can break down the molecule into its constituent parts: glycerol and valeric acid, which can then enter natural metabolic pathways.

Polyol esters in general are recognized for their potential biodegradability, which makes them a more sustainable alternative to traditional hydrocarbon-based lubricants and plasticizers diva-portal.org. The shift towards using such bio-based and biodegradable materials is driven by the desire to reduce the long-term environmental impact of industrial chemicals diva-portal.orgspiganord.com. While a safety data sheet for this compound notes no known or expected ecological damage with normal use, it also specifies a lack of comprehensive data on persistence and degradability larodan.com. Therefore, while this compound is anticipated to be biodegradable based on the properties of glycerol and ester bonds, further empirical studies are required for a definitive assessment.

Comparison with Other Glycerol-Based Additives (e.g., Glycerol Triacetate, Tributyrate)

This compound belongs to a family of glycerol triesters, which includes compounds like glycerol triacetate (triacetin) and glycerol tributyrate. These molecules share the same glycerol backbone but differ in the length of their attached carboxylic acid chains. This structural difference influences their physical properties and applications.

Glycerol triacetate, the triester of glycerol and acetic acid, is a well-studied compound used as a fuel additive, a plasticizer, and in food and pharmaceutical applications google.comresearchgate.nethimedialabs.com. As a fuel additive, it can be produced from the surplus glycerol from biodiesel manufacturing and blended with biodiesel to improve its properties at low temperatures researchgate.netgoogle.com. Similarly, glycerol tributyrate and this compound are explored for their potential roles as plasticizers, solvents, and as substrates in enzymatic research google.comresearchgate.net. The increasing length of the alkyl chain from acetate (B1210297) to valerate (B167501) generally leads to a higher molecular weight, a decrease in water solubility, and changes in properties like viscosity and boiling point.

Interactive Table: Comparison of Glycerol Triesters

| Feature | This compound | Glycerol Triacetate (Triacetin) | Glycerol Tributyrate |

|---|---|---|---|

| PubChem CID | 69287 | 7579 | 7939 |

| Molecular Formula | C18H32O6 | C9H14O6 | C15H26O6 |

| Molecular Weight | 344.44 g/mol | 218.20 g/mol | 302.36 g/mol |

| Primary Chain | Valerate (C5) | Acetate (C2) | Butyrate (C4) |

| Key Applications | Enzymatic substrate, coalescing agent, potential pharmaceutical intermediate, potential fuel additive. researchgate.net | Fuel additive (especially for biodiesel), plasticizer, food additive, solvent. researchgate.netgoogle.com | Generally used in chemical synthesis and research. |

| Physical State (STP) | Clear, viscous liquid | Colorless, viscous, odorless liquid himedialabs.com | Liquid |

Fuel Additive Potential of Glycerol Derivatives (Analogues)

The massive increase in biodiesel production has led to a significant surplus of crude glycerol, its main byproduct nih.govrsc.org. This has driven extensive research into "glycerol valorization," which aims to convert this low-cost byproduct into valuable chemicals researchgate.netdoi.orgcam.ac.uk. One of the most promising valorization pathways is the transformation of glycerol into oxygenated fuel additives for blending with gasoline, diesel, and biodiesel doi.orgresearchgate.netnih.gov. These additives, which include glycerol esters (like trivalerate), ethers, and acetals, can improve fuel properties and combustion, potentially reducing harmful emissions and enhancing the sustainability of the biodiesel industry researchgate.netresearchgate.net.

Impact on Engine Performance and Emissions

Glycerol-derived additives, as oxygenated compounds, can significantly influence engine performance and exhaust emissions. The presence of oxygen in the fuel molecule promotes more complete combustion, which can lead to a reduction in particulate matter (PM) and soot emissions rsc.orgnih.gov.

Research on various glycerol derivatives has demonstrated these effects:

Particulate Matter (PM): Studies on glycerol tert-butyl ethers (GTBE) blended with diesel have shown PM reductions of up to 70% at medium to high engine loads. nih.gov

Nitrogen Oxides (NOx): The impact on NOx emissions is mixed. Some studies report slight decreases in NOx, while others show a slight increase, depending on the specific additive and engine operating conditions. nih.govdergipark.org.tr

Carbon Monoxide (CO) and Hydrocarbons (HC): At lower engine loads, some glycerol-based additives have been found to increase CO and total hydrocarbon (THC) emissions. nih.gov This can be attributed to the lower cetane number of the additives, which may affect combustion efficiency under these conditions. nih.gov However, other studies using different derivatives, such as fatty acid formal glycerol ester (FAGE), reported significant reductions in HC and CO emissions when the engine was operated under warm conditions. repec.org

Interactive Table: Emission Impact of Glycerol-Based Fuel Additives (Analogues)

| Additive Type | Base Fuel | Key Emission Findings | Source |

|---|---|---|---|

| Glycerol tert-butyl ethers (GTBE) | Diesel | Up to 70% reduction in PM at medium-high loads; increase in CO and THC at low loads. | nih.gov |

| Glycerol tert-butyl ethers (GTBE) | Diesel-Biodiesel Blend | Reduced HC and NOx emissions compared to diesel, but increased CO emissions. | dergipark.org.tr |

| Fatty Acid Formal Glycerol Ester (FAGE) | Diesel | Significant reduction in HC, CO, and particle emissions under warm start conditions; increase under cold start. | repec.org |